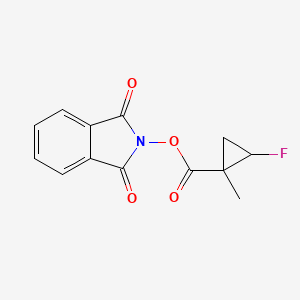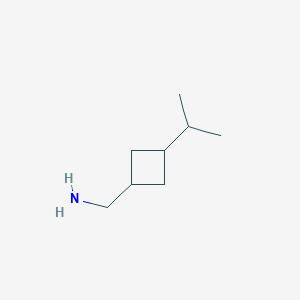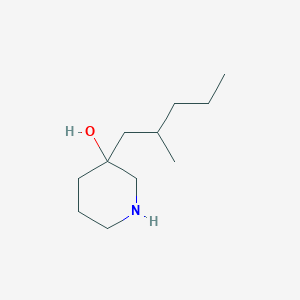
Trifluoropyrotartaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoropyrotartaric acid is an organofluorine compound characterized by the presence of three fluorine atoms attached to its molecular structure. This compound is known for its unique chemical properties, which make it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoropyrotartaric acid typically involves the introduction of fluorine atoms into the molecular structure of pyrotartaric acid. One common method involves the reaction of pyrotartaric acid with a fluorinating agent such as trifluoromethyl hypofluorite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes involve the use of specialized equipment to handle the highly reactive fluorinating agents and ensure the safety of the operation. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Trifluoropyrotartaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoropyrotartaric anhydride or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or aldehyde forms.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium or nickel and are carried out under mild conditions.
Major Products: The major products formed from these reactions include trifluoropyrotartaric anhydride, trifluoropyrotartaric alcohol, and various substituted derivatives.
Scientific Research Applications
Trifluoropyrotartaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to introduce fluorine atoms into biological molecules.
Medicine: this compound derivatives are investigated for their potential as pharmaceutical agents, especially in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which trifluoropyrotartaric acid exerts its effects involves the interaction of its fluorine atoms with target molecules. The electronegativity of fluorine enhances the reactivity of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.
Comparison with Similar Compounds
Trifluoroacetic acid: Another fluorinated carboxylic acid with similar reactivity but different applications.
Trifluoroperacetic acid: Known for its strong oxidizing properties and used in organic synthesis.
Trifluoromethanesulfonic acid: A strong acid with applications in catalysis and organic synthesis.
Uniqueness: Trifluoropyrotartaric acid is unique due to its specific molecular structure, which combines the properties of pyrotartaric acid with the reactivity of fluorine atoms. This combination makes it a versatile reagent in various chemical and industrial processes.
Properties
Molecular Formula |
C5H5F3O4 |
|---|---|
Molecular Weight |
186.09 g/mol |
IUPAC Name |
2-(trifluoromethyl)butanedioic acid |
InChI |
InChI=1S/C5H5F3O4/c6-5(7,8)2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12) |
InChI Key |
SNLHTYVCHXASHO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




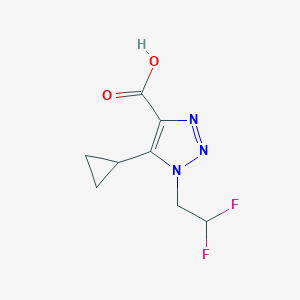
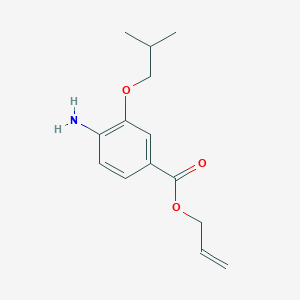
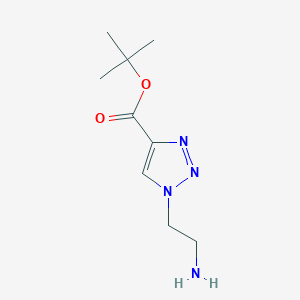
![3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)
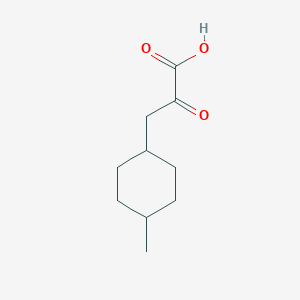
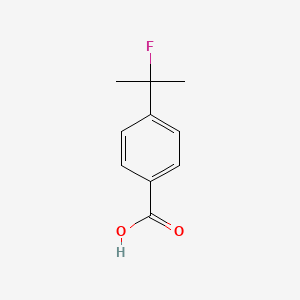
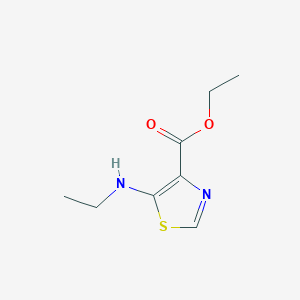
![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)
